molecular formula C16H30O B1173786 Bombykol CAS No. 1002-94-4

Bombykol

Cat. No.: B1173786
CAS No.: 1002-94-4
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-DEQVHDEQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized using acetylene chemistry. The synthesis involves the preparation of (E10, Z12)-hexadeca-10,12-dien-1-ol through a series of reactions including desaturation and reductive modification of palmitoyl-CoA . The key steps involve:

Industrial Production Methods: Industrial production of this compound is not widely documented due to its specific use in research and pest control. the synthesis typically follows the laboratory methods with scaling adjustments to accommodate larger production volumes .

Chemical Reactions Analysis

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium dichromate in an organic solvent.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Oxidation: Bombykal.

    Reduction: Saturated alcohol derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Comparison:

    This compound vs. Bombykal: this compound is an alcohol, while bombykal is an aldehyde.

    This compound vs. Bombykyl Acetate: Bombykyl acetate is another pheromone component in some moth species.

This compound’s unique structure and function make it a valuable compound for studying chemical communication and developing pest control strategies.

Properties

CAS No.

1002-94-4

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(10Z,12E)-hexadeca-10,12-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6-

InChI Key

CIVIWCVVOFNUST-DEQVHDEQSA-N

SMILES

CCCC=CC=CCCCCCCCCCO

Isomeric SMILES

CCC/C=C/C=C\CCCCCCCCCO

Canonical SMILES

CCCC=CC=CCCCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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